molecular formula C8H10F2N2O B1434919 2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine CAS No. 1256826-06-8

2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine

Cat. No. B1434919
CAS RN: 1256826-06-8
M. Wt: 188.17 g/mol
InChI Key: SHGIBWPSNUWIMP-UHFFFAOYSA-N
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Description

“2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine” is a chemical compound with the molecular formula C8H10F2N2O . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) substituted at the 2-position with a methoxy group and a 2,2-difluoroethan-1-amine group .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 188.17 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the literature I have access to.

Scientific Research Applications

Structural Characterization and Synthesis

  • The synthesis and structural characterization of compounds related to 2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine have been reported, highlighting their distinct sites of protonation and unique intermolecular hydrogen bonding patterns. For instance, compounds featuring N,4-diheteroaryl 2-aminothiazoles showed similar molecular conformations but different protonation sites, leading to varied hydrogen-bonded network formations (Böck et al., 2021).

Chemical Interactions and Properties

  • Research has been conducted on the interactions of fluorinated compounds, including those similar to 2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine, with various solvents. These studies have examined the effects of solvent properties on chemical shifts and coupling constants, which are critical for understanding the behavior of these compounds in different chemical environments (Koehler et al., 1978).

Synthetic Methodologies

  • Novel synthetic methodologies have been developed for fluorinated heterocyclic scaffolds, involving reactions like Michael addition and Mannich reaction, leading to the creation of a compound library. Such methodologies are crucial for expanding the utility and application of compounds like 2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine in various scientific domains (Revanna et al., 2013).

Application in Catalysis

  • The potential use of related compounds in catalysis has been explored, with studies on catalyst-free domino reactions to synthesize specific structures, demonstrating the versatility and reactivity of these fluorinated compounds in organic synthesis (Zhao et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,2-difluoro-2-(6-methoxypyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c1-13-7-4-2-3-6(12-7)8(9,10)5-11/h2-4H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGIBWPSNUWIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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